molecular formula C5H9ClN2 B1372263 Pyrrolidine-3-carbonitrile hydrochloride CAS No. 1187930-86-4

Pyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B1372263
CAS No.: 1187930-86-4
M. Wt: 132.59 g/mol
InChI Key: LMBZZTJQNYGICT-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2 . It has a molecular weight of 132.59 g/mol . The IUPAC name for this compound is 3-pyrrolidinecarbonitrile hydrochloride .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.N#CC1CCNC1 and the InChI string 1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrrolidine compounds are known to be versatile in chemical reactions due to their nitrogen heterocycle .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 132.59 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 0 .

Scientific Research Applications

Synthesis and Characterization

  • Pyrrolidine-3-carbonitrile derivatives have been synthesized and characterized in various studies. For instance, Han Chun-min (2015) described the synthesis of (S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile from L-proline, a process notable for its simplicity, fewer steps, and mild reaction conditions (Han Chun-min, 2015). Similarly, M. El-Mansy et al. (2018) synthesized new pyrrolidine-3-carbonitrile derivatives and evaluated their antimicrobial activity (M. El-Mansy, L. Boulos, Maysa E. Mohram, 2018).

Chemical Reactions and Properties

  • The reaction of alpha,beta-unsaturated carbonyl compounds with aminoacetonitrile hydrochloride to produce 3,4-dihydro-2H-pyrrole-2-carbonitriles and 2,3,5-trisubstituted pyrroles was detailed by I. Bergner et al. (2009). This study provides insights into the chemical properties and potential applications of pyrrolidine-3-carbonitrile hydrochloride (I. Bergner, C. Wiebe, N. Meyer, T. Opatz, 2009).

Applications in Drug Synthesis

  • Santosh K. Singh et al. (2008) achieved an alternative synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, used in the preparation of DPP-IV inhibitor Vildagliptin, a type-2 diabetes drug. This highlights the role of this compound in pharmaceutical applications (Santosh K. Singh, Narendra Manne, M. Pal, 2008).

Antimicrobial Applications

  • A. Miszke et al. (2008) described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives from pyrrolidine-3-carbonitrile, evaluating their bacteriostatic and antituberculosis activity. This underscores the potential of this compound in developing new antimicrobial agents (A. Miszke, H. Foks, A. Kędzia, E. Kwapisz, Z. Zwolska, 2008).

Future Directions

Pyrrolidine compounds, including Pyrrolidine-3-carbonitrile hydrochloride, have shown promise in various areas of pharmacotherapy, including anticancer, anti-inflammatory, and antidiabetic agents . This suggests potential future directions for research and drug development involving these compounds.

Mechanism of Action

Target of Action

Pyrrolidine-3-carbonitrile hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been shown to interact with various targets, including enzymes, receptors, and proteins . .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways . The exact interaction of this compound with its targets would depend on the specific target and the compound’s chemical structure.

Biochemical Pathways

Pyrrolidine derivatives have been shown to influence various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders . The exact pathways influenced by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

It is suggested that pyrrolidine derivatives generally have good gastrointestinal absorption and can permeate the blood-brain barrier . The specific ADME properties of this compound would depend on its chemical structure and formulation.

Result of Action

Pyrrolidine derivatives have been shown to exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact effects of this compound would depend on its specific targets, mode of action, and biochemical pathways influenced.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives

Biochemical Analysis

Biochemical Properties

Pyrrolidine-3-carbonitrile hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function. This binding can affect the protein’s activity, stability, and interactions with other biomolecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the signaling pathways that regulate cell proliferation and apoptosis. By modulating these pathways, this compound can influence cell survival and death, making it a compound of interest in cancer research . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can have downstream effects on cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either blocking substrate access or facilitating the catalytic process . This binding can lead to the inhibition of enzyme activity, as seen with cytochrome P450 enzymes, or activation, depending on the specific enzyme and context . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These interactions can result in changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell morphology and function, while in vivo studies have shown potential impacts on tissue structure and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic effects without adverse outcomes . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its conversion into various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The involvement of this compound in these pathways can have significant implications for its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its overall impact on cellular processes . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various subcellular environments . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may accumulate in the nucleus, affecting gene expression and cell cycle regulation . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

pyrrolidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBZZTJQNYGICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909873
Record name Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10603-53-9, 1187930-86-4
Record name Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidine-3-carbonitrile hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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